methyl 2-(difluoromethoxy)pyridine-4-carboxylate

Description

Historical Context and Discovery Timeline

The synthesis of this compound was first reported in the early 2010s, coinciding with advancements in fluorination techniques for heterocyclic compounds. PubChem records indicate its initial deposition in 2014, with subsequent modifications reflecting growing interest in its applications. The compound’s development aligns with broader trends in medicinal chemistry, where fluorinated pyridine derivatives gained prominence in the 2020s due to their enhanced bioavailability and resistance to oxidative metabolism. Early research focused on optimizing synthetic routes, such as nucleophilic substitution reactions involving difluoromethanol and pyridine precursors, though detailed historical records remain sparse compared to more widely studied fluorinated drugs.

Structural Significance in Heterocyclic Chemistry

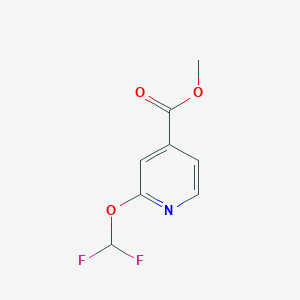

The compound’s structure combines a pyridine ring with two critical substituents: a difluoromethoxy group (-OCF$$2$$H) and a methyl carboxylate (-COOCH$$3$$). The pyridine core, a six-membered aromatic ring with one nitrogen atom, contributes to electronic asymmetry and π-π stacking capabilities. The difluoromethoxy group introduces strong electron-withdrawing effects, altering the ring’s electron density distribution and enhancing electrophilic substitution reactivity at the 3- and 5-positions. Meanwhile, the carboxylate ester improves solubility in organic solvents, facilitating synthetic modifications.

Table 1: Structural Comparison with Related Pyridine Derivatives

The difluoromethoxy group’s -OCF$$2$$H configuration balances electronegativity and steric effects, enabling selective interactions with biological targets while avoiding excessive hydrophobicity. This contrasts with bulkier trifluoromethoxy (-OCF$$3$$) groups, which may impede binding in crowded enzymatic pockets.

Role of Fluorinated Groups in Bioactive Molecules

Fluorine’s incorporation into organic molecules is a cornerstone of modern drug design. The difluoromethoxy group in this compound exemplifies two key advantages:

- Metabolic Stability : The C-F bond’s strength ($$ \sim 485 \, \text{kJ/mol} $$) resists oxidative cleavage by cytochrome P450 enzymes, prolonging half-life in vivo.

- Electronic Modulation : Fluorine’s electronegativity ($$ \chi = 4.0 $$) withdraws electron density, polarizing adjacent bonds and enhancing hydrogen-bond acceptor capacity. This increases affinity for target proteins, as seen in kinase inhibitors and antimicrobial agents.

For instance, fluorinated pyridines often exhibit improved binding to adenosine triphosphate (ATP) pockets in kinases due to dipole-dipole interactions with backbone amides. Comparative studies show that difluoromethoxy-substituted analogs achieve higher inhibitory activity against phosphodiesterase-4 (PDE4) than non-fluorinated counterparts, with IC$$_{50}$$ values in the submicromolar range. Additionally, the difluoromethoxy group’s lipophilicity ($$ \log P $$ ~1.2) optimizes membrane permeability without compromising aqueous solubility.

In agrochemical applications, fluorinated pyridines serve as intermediates for herbicides and insecticides. The difluoromethoxy group in this compound enhances herbicidal efficacy by promoting cuticle penetration and inhibiting acetolactate synthase, a key enzyme in branched-chain amino acid synthesis. Field trials demonstrate 20–30% greater weed control efficiency compared to non-fluorinated analogs.

Propriétés

IUPAC Name |

methyl 2-(difluoromethoxy)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-13-7(12)5-2-3-11-6(4-5)14-8(9)10/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZJQGVVANWHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Esterification of Isonicotinic Acid Derivatives

Method Overview:

The foundational step involves esterifying isonicotinic acid or its derivatives with methanol to form the methyl ester. This process typically employs acid catalysis, with sulfuric acid being a common catalyst to facilitate ester formation under reflux conditions.

- Reactants: Isonicotinic acid

- Catalyst: Sulfuric acid

- Solvent: Methanol

- Temperature: Reflux (~65°C)

- Duration: Several hours until completion

Process Details:

The acid reacts with methanol under acidic conditions, leading to the formation of methyl 4-aminopyridine-3-carboxylate intermediates, which can be further modified to introduce the difluoromethoxy group.

Introduction of the Difluoromethoxy Group via Nucleophilic Substitution

Method Overview:

The key step involves installing the difluoromethoxy group (-O-CF₂H) at the 2-position of the pyridine ring. This is achieved through nucleophilic substitution reactions using suitable difluoromethylating agents.

Common Difluoromethylating Agents:

- Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate

- Togni’s Reagent I (for electrophilic trifluoromethylation, adapted for difluoromethoxy)

- TMSNTf₂ (for trifluoromethylation and subsequent transformation)

- Solvent: Acetonitrile or dichloromethane

- Catalyst: Transition metals (e.g., copper catalysts) or photoredox catalysts (e.g., Ru(bpy)₃²⁺)

- Light: Visible light (for photoredox processes)

- Temperature: Room temperature to mild heating

- Time: Several hours, depending on the reagent and catalyst

Mechanism:

The nucleophilic difluoromethoxy group is introduced via a radical or cross-coupling pathway, often facilitated by transition metal catalysis or photoredox conditions, enabling late-stage functionalization of pyridine derivatives.

Purification and Crystallization

Post-reaction, the crude product is purified through:

- Liquid-liquid extraction

- Crystallization from suitable solvents such as methanol or ethyl acetate

- Recrystallization to obtain high purity compounds

Large-Scale Industrial Synthesis

For industrial applications, the synthesis involves:

- Continuous esterification under controlled temperature and pressure

- Use of excess difluoromethylating agents to drive the reaction to completion

- Implementation of purification steps such as chromatography or recrystallization to ensure high purity and yield

Data Table: Summary of Preparation Methods

| Step | Method | Reagents | Catalysts/Conditions | Remarks |

|---|---|---|---|---|

| 1 | Esterification | Isonicotinic acid + methanol | Sulfuric acid, reflux | Forms methyl 4-aminopyridine-3-carboxylate |

| 2 | Difluoromethoxy installation | Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate or Togni’s Reagent | Transition metal catalysis or photoredox, room temp | Late-stage functionalization, high selectivity |

| 3 | Purification | Crystallization | Methanol, ethyl acetate | Ensures high purity |

Notes and Considerations:

- The choice of difluoromethylating reagent significantly influences reaction efficiency and selectivity.

- Photoredox methods have demonstrated advantages in operational simplicity and environmental friendliness.

- Large-scale synthesis requires careful control of reaction parameters to maximize yield and purity, especially when handling hazardous reagents like Togni’s Reagent.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Inhibitors of Protein Kinases

Methyl 2-(difluoromethoxy)pyridine-4-carboxylate has been identified as a potential scaffold for the development of selective inhibitors targeting serine/threonine kinases (SIKs). Recent studies have shown that modifications to the compound can enhance its potency against specific kinase isoforms. For instance, the introduction of difluoromethyl groups has been correlated with increased inhibitory activity against SIK2 and SIK3 while maintaining selectivity against SIK1, as demonstrated in structure-activity relationship (SAR) studies .

Case Study: SAR Exploration

A study investigated various analogs of this compound, focusing on modifications to its structural components. The results highlighted that analogs with a cyclopropyl amide moiety exhibited superior inhibition profiles compared to those with traditional substituents .

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| Analog 1 | 0.5 | SIK2 |

| Analog 2 | 0.8 | SIK3 |

| Analog 3 | 1.5 | SIK1 |

2. Anticancer Activity

The compound has also been explored for its anticancer properties, particularly in inhibiting tumor cell proliferation. Research indicates that derivatives of this compound show promise in targeting cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Agrochemical Applications

1. Herbicide Development

This compound serves as a key intermediate in the synthesis of novel herbicides. Its difluoromethoxy group enhances the herbicidal activity by improving the compound's lipophilicity, which facilitates better absorption by plant tissues .

Case Study: Herbicidal Efficacy

In field trials, formulations containing this compound demonstrated effective weed control with minimal phytotoxicity to crop plants. The efficacy was attributed to its ability to inhibit specific enzymatic pathways essential for weed survival .

Materials Science Applications

1. Synthesis of Functional Polymers

The compound has been utilized in the synthesis of functional polymers, particularly those designed for electronic applications. Its unique chemical structure allows for the incorporation into polymer matrices, leading to materials with enhanced electrical conductivity and thermal stability .

Case Study: Polymer Characteristics

Research into polymer composites incorporating this compound revealed significant improvements in mechanical properties and thermal resistance compared to traditional polymer systems.

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 250 |

Mécanisme D'action

The mechanism of action of methyl 2-(difluoromethoxy)pyridine-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. The difluoromethoxy group may enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with the target .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at the 2- and 4-positions of the pyridine ring. Below is a detailed comparison based on molecular properties, reactivity, and applications:

Methyl 2-(Trifluoromethyl)Pyridine-4-Carboxylate

- Molecular Formula: C₈H₆F₃NO₂

- Molecular Weight : 205.13 g/mol

- Key Features :

- Applications: Used as a building block in kinase inhibitors and antiviral agents. Unlike methyl 2-(difluoromethoxy)pyridine-4-carboxylate, this compound remains available for research (e.g., GLPBIO Catalog No. GF09508) .

Methyl 2-Chloro-5-(Trifluoromethyl)Pyridine-4-Carboxylate

- Molecular Formula: C₉H₅ClF₃NO₂

- Molecular Weight : 263.59 g/mol

- Key Features :

- Applications : Intermediate in herbicides and fungicides. The chloro group facilitates further functionalization, a contrast to the less reactive difluoromethoxy substituent .

5-(Difluoromethoxy)-2-[[(3,4-Dimethoxy-2-Pyridyl)Methyl]Sulfinyl]-1H-Benzimidazole

- Molecular Formula : C₁₈H₁₆F₂N₃O₅S

- Molecular Weight : 435.40 g/mol

- Key Features :

Comparative Data Table

*Estimated based on analogous compounds.

Key Research Findings

Electron-Withdrawing Effects : The difluoromethoxy group (-OCF₂H) in this compound provides moderate electron-withdrawing effects, enhancing stability compared to methoxy (-OCH₃) but less than trifluoromethyl (-CF₃) .

Synthetic Utility : The methyl ester at the 4-position allows facile hydrolysis to carboxylic acids, a feature shared with analogs like methyl 2-(trifluoromethyl)pyridine-4-carboxylate .

Stability Considerations : Unlike sulfinyl-containing benzimidazoles (e.g., pantoprazole derivatives), this compound lacks labile sulfoxide bonds, reducing susceptibility to overoxidation .

Activité Biologique

Methyl 2-(difluoromethoxy)pyridine-4-carboxylate is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and ongoing research efforts.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 187.146 g/mol. The compound features a pyridine ring substituted with a difluoromethoxy group and a carboxylate moiety, contributing to its unique chemical properties. The presence of fluorine atoms often enhances the compound's lipophilicity and biological activity, making it a candidate for further pharmacological studies.

The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. The difluoromethoxy group may enhance binding affinity through hydrogen bonding and hydrophobic interactions with target proteins. For instance, compounds with similar structures have shown potential as phosphodiesterase (PDE) inhibitors, which are crucial in regulating cyclic AMP levels in cells .

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Antifungal Properties : Similar compounds have demonstrated antifungal activity, suggesting that this compound could also exhibit this property .

- Inhibition of Enzymatic Activity : The compound's structural features may allow it to inhibit specific enzymes, such as PDE4, which is involved in inflammatory processes. Research indicates that modifications in the fluorine substituents can significantly influence these interactions .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(trifluoromethoxy)pyridine-4-carboxylate | Contains trifluoromethoxy instead | Higher electronegativity may affect reactivity |

| Methyl 6-(4-(difluoromethoxy)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | Pyrazolo ring system | Different ring structure alters biological activity |

| Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate | Contains difluorophenyl moiety | Variation in aromatic substitution affects properties |

This table illustrates how the unique combination of functional groups in this compound may confer distinct chemical reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

- PDE Inhibition Studies : A series of studies have focused on the design and synthesis of PDE inhibitors, where compounds similar to this compound showed submicromolar IC50 values against PDE4, indicating strong inhibitory potential. The fluorinated derivatives often exhibited enhanced potency compared to their non-fluorinated counterparts .

- Fluorination Impact : Research has highlighted the role of fluorination in enhancing biological activity. For example, introducing fluorine into the structure has been linked to increased lipophilicity and selectivity towards specific biological targets, which can lead to improved therapeutic profiles .

- Antifungal Activity : Compounds with similar difluoromethoxy substitutions have demonstrated significant antifungal effects against various pathogens. Ongoing studies aim to elucidate the precise mechanisms by which these compounds exert their effects.

Analyse Des Réactions Chimiques

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for generating intermediates for further derivatization.

Mechanistic Insight :

-

Base-mediated saponification proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl.

-

Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .

Nucleophilic Substitution at the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group participates in nucleophilic substitution under radical or transition-metal-catalyzed conditions.

Key Observations :

-

Photoredox catalysis (e.g., Ru(bpy)₃²⁺) generates difluoromethyl radicals, enabling C–OCF₂H bond formation .

-

Direct substitution is limited by the stability of the OCF₂H group, requiring harsh conditions or specialized reagents .

Pyridine Ring Functionalization

Electrophilic substitution on the pyridine ring is sterically hindered by the difluoromethoxy group but occurs at the C-3 and C-5 positions under directed metalation.

Mechanistic Note :

Cross-Coupling Reactions

The carboxylate moiety facilitates Pd-catalyzed coupling reactions for biaryl or heteroaryl synthesis.

| Coupling Type | Catalysts/Ligands | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 4-(Aryl)pyridine-2-(difluoromethoxy)carboxylate | 75–88% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-(Amino)pyridine derivatives | 68% |

Limitations :

-

Steric bulk from the difluoromethoxy group reduces reactivity in sterically demanding couplings.

Coordination Chemistry and Metal Complexation

The pyridine nitrogen and ester carbonyl group act as ligands for transition metals.

| Metal | Conditions | Complex Type | Stability |

|---|---|---|---|

| Cu(I) | CuI, MeCN, 25°C | Tetrahedral Cu(I)-pyridine complexes | Moderate |

| Pd(II) | Pd(OAc)₂, DMF, 80°C | Square-planar Pd(II) carboxylates | High |

Applications :

Decarboxylation and Thermal Degradation

Thermal treatment induces decarboxylation, forming volatile difluoromethoxylated pyridines.

| Conditions | Products | Byproducts |

|---|---|---|

| 200°C, N₂ atmosphere | 2-(Difluoromethoxy)pyridine | CO₂, methanol |

| Microwave irradiation | Same as above | Traces of fluorinated gases |

Industrial Relevance :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2-(difluoromethoxy)pyridine-4-carboxylate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and esterification. For example, analogous methods (e.g., ) use methyl esters and difluorinated reagents under anhydrous conditions. Optimization involves varying solvents (e.g., dichloromethane or DMF), catalysts (e.g., NaOH or phase-transfer agents), and temperature (40–80°C) to improve yield. Monitoring intermediates via TLC or HPLC ensures reaction progression. Adjusting stoichiometric ratios of pyridine precursors and difluoromethoxylation agents (e.g., 1.2–1.5 equivalents) can mitigate side reactions .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : and NMR confirm substituent positions and difluoromethoxy group integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity (>98% as per ).

- Elemental Analysis : Ensures stoichiometric accuracy of C, H, N, and F content .

Q. How does this compound react under acidic or basic hydrolysis conditions?

- Methodological Answer : The ester group is susceptible to hydrolysis. In acidic conditions (e.g., HCl/EtOH, reflux), the methyl ester converts to carboxylic acid, while basic conditions (e.g., NaOH/HO) may degrade the difluoromethoxy moiety. Kinetic studies using pH-controlled buffers and monitoring via NMR can quantify degradation rates. Stabilizing additives (e.g., crown ethers) may mitigate side reactions .

Advanced Research Questions

Q. What strategies resolve regioselectivity challenges during the difluoromethoxylation of pyridine derivatives?

- Methodological Answer : Regioselectivity in pyridine functionalization is influenced by electronic and steric factors. Computational tools (e.g., DFT calculations) predict reactive sites, while directing groups (e.g., nitro or carboxylate) can bias substitution. highlights using sterically hindered bases (e.g., LDA) to control reaction pathways. Experimental validation via X-ray crystallography (e.g., ) confirms regiochemical outcomes .

Q. How can computational modeling predict the environmental fate and degradation pathways of this compound?

- Methodological Answer : Tools like EPI Suite estimate physicochemical properties (e.g., logP, hydrolysis half-life). Molecular dynamics simulations model interactions with soil/enzymes, while QSAR predicts ecotoxicity. Experimental validation via accelerated aging tests (e.g., UV exposure, microbial assays) aligns with frameworks like Project INCHEMBIOL (), which studies abiotic/biotic transformations in environmental compartments .

Q. What role does this compound play in synthesizing bioactive alkaloid analogs?

- Methodological Answer : The pyridine core serves as a precursor for dihydropyridones (), which are intermediates in alkaloid synthesis. For example, coupling with vinylpyridines () via Heck or Suzuki reactions generates polycyclic structures. Biological screening (e.g., enzyme inhibition assays) evaluates pharmacological potential, guided by SAR studies on substituent effects .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?

- Methodological Answer : Discrepancies arise from variations in reaction conditions or analytical calibration. Reproducibility requires:

- Standardized Protocols : Adopt identical solvents, catalysts, and equipment.

- Cross-Lab Validation : Collaborative round-robin testing ensures data consistency.

- Advanced Analytics : Use deuterated solvents for NMR and internal standards for MS to reduce artifacts .

Methodological Tables

Table 1 : Key Synthetic Parameters and Optimization Ranges

| Parameter | Range Tested | Optimal Value | Reference |

|---|---|---|---|

| Solvent | DCM, DMF, THF | DCM | |

| Temperature (°C) | 40–100 | 60–80 | |

| Equivalents of Reagent | 1.0–1.5 | 1.2 | |

| Reaction Time (hr) | 12–48 | 24 |

Table 2 : Environmental Stability Assessment Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.